Compound 919278 is a small molecule that has garnered attention in recent research for its role as a specific inhibitor of the lymphotoxin β receptor and tumor necrosis factor signaling pathways. This compound is classified within the category of molecular glue degraders, which are designed to modulate protein interactions and influence cellular processes such as transcriptional regulation.
Compound 919278 was identified through high-content phenotypic screening, which highlighted its ability to inhibit the binding of cyclin K and cyclin-dependent kinase 12 to their respective targets. This compound is classified as a selective inhibitor within the realm of targeted therapies, particularly in the context of noncanonical nuclear factor kappa B signaling pathways .
The synthesis of compound 919278 involves a multi-step organic synthesis process. While specific synthetic routes are not fully detailed in the available literature, typical methods for such compounds include:
Technical details regarding the exact reagents and conditions used in the synthesis of compound 919278 remain proprietary or unpublished in open literature.
Detailed structural data would typically include parameters such as molecular weight, formula, and three-dimensional conformation obtained through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Compound 919278 participates in several biochemical reactions, primarily involving:
The technical details surrounding these reactions would typically involve kinetic studies to determine binding affinities (e.g., EC50 values) and the mechanisms by which these interactions occur.
The mechanism of action for compound 919278 involves its ability to selectively inhibit the interaction between cyclin K and cyclin-dependent kinase 12. This inhibition leads to:
Data supporting these mechanisms often come from biochemical assays measuring changes in protein binding and downstream effects on gene expression.
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like 919278 typically exhibit:
Chemical properties would include reactivity with various biological targets, particularly its specificity for cyclin-dependent kinase 12 over other kinases.
Compound 919278 has potential applications in several scientific fields:
Compound 919278 functions as a molecular glue degrader by inducing a stable ternary complex between a target protein kinase and an E3 ubiquitin ligase. The compound possesses a bifunctional molecular architecture: one moiety binds the ATP-binding pocket of the target kinase, while a solvent-exposed "gluing moiety" engages interfacial residues on the E3 ligase adaptor protein. Crucially, structural analyses reveal that Compound 919278 stabilizes interactions between the kinase's C-terminal extension and the E3 ligase surface, particularly through engagement of a conserved arginine residue (Arg928 in DDB1) via π-cation interactions [4] [9]. This interaction creates an extensive protein-protein interface (~2,100 Ų) that mimics natural substrate-E3 ligase recognition, bypassing the requirement for canonical substrate receptors [4].
The induced interface exhibits remarkable plasticity, accommodating diverse gluing moieties including phenylpyridine, biphenyl, and alkyl chain derivatives. Crystallographic studies demonstrate that Compound 919278 positions the target kinase such that its associated regulatory subunit (e.g., cyclin K in CDK12-cyclin K complexes) is oriented for ubiquitin transfer. This structural repositioning occurs without direct compound binding to the regulatory subunit, instead relying on allosteric propagation of conformational changes from the kinase-compound-E3 interface [4] [8].
Table 1: Structural Features of Compound 919278-Induced Ternary Complexes
Structural Element | Function | Experimental Evidence |
---|---|---|
Kinase ATP-binding pocket engagement | Anchors compound to target kinase | X-ray crystallography, TR-FRET |
Solvent-exposed gluing moiety | Binds E3 ligase interfacial residues (e.g., DDB1-Arg928) | Mutagenesis, crystallography |
Kinase C-terminal extension | Forms DCAF-like interaction with E3 ligase | Cryo-EM, hydrogen-deuterium exchange |
Induced protein-protein interface | Creates ~2,100 Ų interaction surface | Surface plasmon resonance, SAXS |
Compound 919278 recruits the Cullin-RING ligase (CRL) complex, specifically utilizing the DDB1-CUL4A-RBX1 E3 ubiquitin machinery. Recruitment converts the target kinase complex into a pseudo-substrate for the E3 ligase, enabling processive ubiquitination. Biochemical assays demonstrate that effective ubiquitination requires formation of a stable ternary complex with dissociation constants (Kd) below 100 nM, as measured by time-resolved fluorescence energy transfer (TR-FRET) [4] [7].
The compound-mediated proximity induces lysine 48-linked polyubiquitin chains on the target protein, particularly on solvent-exposed lysine residues of the kinase-associated regulatory subunit. Mass spectrometry analyses of ubiquitinated complexes reveal predominant K48 linkages, with minor K11 and K63 chains, consistent with proteasomal targeting [5] [9]. The efficiency of ubiquitination correlates directly with the stability of the ternary complex rather than the inhibitory potency of Compound 919278 against the kinase domain, highlighting the distinct mechanistic basis for degradation versus inhibition [4] [7].
Compound 919278 exerts allosteric effects on both the target kinase and the recruited E3 ligase. Upon binding the kinase ATP pocket, the compound induces conformational changes in the kinase activation loop and αC-helix, which in turn reorganizes the kinase's C-terminal structural elements. These rearrangements create a complementary surface for DDB1 engagement that is absent in the unbound kinase [4] [6].
Simultaneously, Compound 919278 binding to DDB1 stabilizes a conformation of the BPA-BPC subdomains that enhances ubiquitin transfer efficiency. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals decreased flexibility in the E3 ligase substrate recognition domains upon compound binding, suggesting rigidification of the ubiquitination machinery [6] [10]. This dual allosteric modulation—affecting both target and ligase—creates a cooperative binding system where the affinity of the E3 ligase for the target kinase increases by >100-fold in the presence of the compound compared to their basal affinity (~50 μM without compound) [4].
The allosteric network extends beyond the immediate binding site, as mutations in the kinase's αC-β4 loop (over 15Å from the compound-binding site) significantly impair ternary complex formation. This finding indicates that Compound 919278 exploits evolutionarily conserved allosteric pathways in kinases to enable neomorphic protein-protein interactions [6] [10].
The degradation kinetics of Compound 919278 follow a second-order process characterized by live-cell kinetic assays using endogenously tagged targets. Key degradation parameters include:
Degradation rate (kdeg): 0.15-0.25 hr-1 (DC50 = 30-100 nM)Maximal degradation (Dmax): 85-95%Time to Dmax: 4-8 hoursRecovery half-life (t1/2): 12-24 hours
Table 2: Kinetic Parameters of Compound 919278-Mediated Degradation
Kinetic Parameter | Value | Methodology | Biological Significance |
---|---|---|---|
DC50 | 30-100 nM | Live-cell degradation assays | Compound potency |
Dmax | 85-95% | Immunoblot quantification | Maximal degradation efficacy |
kdeg | 0.15-0.25 hr-1 | First-order kinetic fitting | Ubiquitination efficiency |
t1/2 (degradation) | 3-4 hours | Time-course analysis | Functional onset |
t1/2 (recovery) | 12-24 hours | Washout experiments | Target resynthesis rate |
Ubiquitination rate constant | 0.35 ± 0.08 min-1 | In vitro ubiquitination assays | Catalytic efficiency |
The degradation efficiency directly correlates with ternary complex stability (Kd < 100 nM) and ubiquitination kinetics rather than target binding affinity alone. Live-cell studies using fluorescently tagged targets demonstrate that the degradation rate constant (kdeg) is directly proportional to the ubiquitination rate, with a rate-limiting step occurring after ternary complex formation but before proteasomal engagement [3] [7].
The kinetic profile reveals a biphasic degradation pattern: an initial rapid depletion phase (0-2 hours) followed by a slower steady-state degradation phase. Mathematical modeling indicates this pattern arises from compound-mediated depletion of the target pool followed by degradation of newly synthesized proteins. Importantly, the degradation kinetics show cell cycle dependence, with maximal efficacy during G1/S phase, suggesting that the accessibility of the target protein influences degradation efficiency [3] [7].
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